[3-(Oxan-4-yl)phenyl]methanol
Description
[3-(Oxan-4-yl)phenyl]methanol is a substituted benzyl alcohol derivative featuring a tetrahydropyran (oxane) ring attached to the meta position of a phenyl group, with a hydroxymethyl (-CH2OH) substituent. Its molecular formula is inferred as C12H16O2, consisting of a phenyl ring (C6H5), an oxan-4-yl group (C5H9O), and a methanol moiety. The compound’s structure suggests moderate lipophilicity due to the bulky oxane ring, which may influence solubility and reactivity.
Properties
IUPAC Name |
[3-(oxan-4-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,13H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNOCEAZQYXNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxan-4-yl)phenyl]methanol typically involves the reaction of 3-(oxan-4-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same reduction reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form [3-(Oxan-4-yl)phenyl]methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed:
Oxidation: 3-(Oxan-4-yl)benzaldehyde or 3-(Oxan-4-yl)benzoic acid.
Reduction: [3-(Oxan-4-yl)phenyl]methane.
Substitution: 3-(Oxan-4-yl)benzyl chloride.
Scientific Research Applications
Organic Synthesis
[3-(Oxan-4-yl)phenyl]methanol serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules and heterocycles, which are essential in developing new materials and pharmaceuticals.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of various organic compounds. |
| Heterocycle Formation | Acts as an intermediate for creating heterocyclic compounds. |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively.
Case Studies:
- A study investigated its use in the development of anti-cancer agents, where it demonstrated promising cytotoxicity against specific cancer cell lines, outperforming some existing treatments .
Biological Research
The compound is also used as a probe in biological studies to understand enzyme mechanisms and cellular processes.
| Biological Application | Description |
|---|---|
| Enzyme Mechanism Studies | Helps elucidate the function of enzymes through interaction studies. |
| Chiral Ligand | Utilized in asymmetric synthesis to enhance selectivity in reactions. |
Industrial Applications
In industrial settings, this compound is employed as an intermediate in the production of fine chemicals and specialty materials.
| Industrial Use | Description |
|---|---|
| Fine Chemicals Production | Serves as an intermediate for synthesizing various fine chemicals. |
| Material Science | Contributes to the development of materials with specific properties. |
Mechanism of Action
The mechanism of action of [3-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Molecular Features
Key structural analogues include substituted benzyl alcohols and oxane/oxetane-containing derivatives. Their molecular features are summarized below:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Structural Notes |
|---|---|---|---|---|
| [3-(Oxan-4-yl)phenyl]methanol | Not available | C12H16O2 (inferred) | Phenyl, oxan-4-yl, -CH2OH | Bulky oxane ring; meta substitution |
| 4-Methoxybenzyl Alcohol | 105-13-5 | C8H10O2 | Phenyl, -OCH3, -CH2OH | Smaller substituent (methoxy vs. oxane) |
| [4-(HydroxyMethyl)oxan-4-yl]Methanol | 89975-77-9 | C7H14O3 | Oxan-4-yl, dual -CH2OH groups | No phenyl ring; hydrophilic substituents |
| [3-(4-bromophenyl)oxetan-3-yl]methanol | 1188264-15-4 | C10H11BrO2 (inferred) | Oxetane ring, 4-bromophenyl, -CH2OH | Strained oxetane ring; bromine substituent |
Key Observations :
- Ring Size: Oxetane (3-membered) in [3-(4-bromophenyl)oxetan-3-yl]methanol introduces ring strain, likely increasing reactivity compared to oxane (6-membered) derivatives .
Physicochemical Properties
Limited data from the evidence allows partial comparisons (Table 2):
Key Findings :
- The oxane ring in the target compound likely reduces water solubility compared to [4-(HydroxyMethyl)oxan-4-yl]Methanol, which has polar hydroxymethyl groups .
- Bromine in [3-(4-bromophenyl)oxetan-3-yl]methanol contributes to higher logP, suggesting greater lipid membrane permeability .
Biological Activity
[3-(Oxan-4-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a phenolic structure with an oxane (tetrahydrofuran) moiety. This unique combination may contribute to its biological activities, including antimicrobial and antiviral effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related phenolic compounds found that they possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Phenolic Compounds | Antibacterial | E. coli, S. aureus, E. faecalis |
| Flavonoids | Antiproliferative | HeLa, A549 cell lines |
Antiviral Activity
The antiviral potential of this compound has been suggested through studies on similar compounds that show efficacy against viral pathogens. For example, certain phenolic derivatives have demonstrated inhibitory effects on viral replication processes, which could be attributed to their ability to modulate enzyme activities essential for viral life cycles.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Reactive Oxygen Species (ROS) Modulation : Like many phenolic compounds, it may exert antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress .
- Cell Membrane Disruption : Its hydrophobic nature may allow it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL against MRSA and E. coli .
Study 2: Antiviral Potential
In another investigation focused on antiviral properties, phenolic compounds showed promising results in inhibiting the replication of influenza virus in vitro. The mechanism was attributed to the ability of these compounds to interfere with viral entry into host cells and inhibit viral polymerase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
